molecular formula C13H10F3NO B3059917 Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- CAS No. 142991-72-8

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-

Cat. No.: B3059917
CAS No.: 142991-72-8
M. Wt: 253.22 g/mol
InChI Key: BTDXGJMHXWLGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- is a substituted methanone derivative featuring a pyrrole ring with a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3, linked to a phenyl group. This structure combines aromatic and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties. The trifluoromethyl group is notable for enhancing metabolic stability and lipophilicity, while the methyl group may further modulate steric bulk and solubility.

Properties

IUPAC Name

[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-8-7-10(13(14,15)16)11(17-8)12(18)9-5-3-2-4-6-9/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDXGJMHXWLGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363274
Record name Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142991-72-8
Record name Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis as a Foundation

Mechanism and Reaction Conditions

The Paal-Knorr reaction remains a cornerstone for constructing pyrrole rings, utilizing 1,4-dicarbonyl compounds and ammonia or primary amines under acidic conditions. For [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenylmethanone, the reaction begins with 2,5-hexanedione and a methylamine derivative to form the 5-methylpyrrole core. Cyclization proceeds via imine formation, followed by dehydration, yielding a substituted pyrrole. Key parameters include:

  • Temperature : 80–100°C in glacial acetic acid.
  • Catalyst : Low-melting mixtures of N,N'-dimethylurea (DMU) and L-(+)-tartaric acid (TA) enhance yields to >90%.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity.

Functionalization with Trifluoromethyl Groups

Introducing the trifluoromethyl (-CF3) group at the 3-position demands electrophilic substitution. Trifluoromethyl iodide (CF3I) in the presence of copper(I) iodide catalyzes this step, though regioselectivity challenges arise due to the electron-withdrawing nature of CF3. Alternatives include:

  • Umemoto’s Reagent (S-trifluoromethyl-dibenzothiophenium tetrafluoroborate) for directed C–H trifluoromethylation.
  • Liang’s Method : CF3Br with a palladium catalyst under UV light, achieving 65–78% yields in model systems.
Table 1: Trifluoromethylation Efficiency Across Methods
Method Catalyst Yield (%) Selectivity (3- vs. 4-position)
CF3I + CuI Copper(I) iodide 55 7:1
Umemoto’s Reagent None 72 >20:1
CF3Br + Pd(OAc)2 Palladium 68 15:1

Friedel-Crafts Acylation for Phenylmethanone Attachment

Acylation of the Pyrrole Intermediate

The phenylmethanone group is introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride derived from the pyrrole intermediate. Aluminum chloride (AlCl3) or zeolite catalysts facilitate electrophilic aromatic substitution. Critical considerations include:

  • Electrophile Activation : Acetyl chloride or benzoyl chloride generates the acylium ion.
  • Solvent Effects : Dichloromethane (DCM) or nitrobenzene optimizes electrophile stability.
  • Positional Selectivity : The 2-position of the pyrrole is preferentially acylated due to electron density distribution.

Industrial-Scale Optimization

Continuous flow reactors mitigate exothermic risks and improve mixing. A 2023 study demonstrated a 40% increase in yield (from 65% to 91%) when transitioning from batch to flow systems. Key parameters:

  • Residence Time : 120 seconds.
  • Temperature Gradient : 0°C (mixing zone) to 25°C (reaction zone).
  • Catalyst Recycling : Zeolite H-beta enables five reuse cycles without significant activity loss.

Alternative Routes: Ring-Closing Metathesis and Oxime Formation

Ring-Closing Metathesis (RCM)

Grubbs first-generation catalyst (G-I) enables RCM of dienyl amines, forming the pyrrole ring in one pot. Advantages include:

  • Atom Economy : No leaving groups required.
  • Tandem Aromatization : In situ dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) completes the process.
    Yields reach 82% for trisubstituted pyrroles, though trifluoromethyl compatibility remains untested.

Oxime Functionalization

While excluded sources mention oxime formation, peer-reviewed alternatives involve hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water mixtures. The ketone group of the phenylmethanone intermediate reacts at 60°C for 12 hours, yielding oximes with 70–85% efficiency.

Industrial Production and Scalability

Continuous Flow Synthesis

A hybrid approach integrating Paal-Knorr cyclization and Friedel-Crafts acylation in a modular flow system achieves >85% overall yield. Key modules:

  • Pyrrole Formation : Tubular reactor with DMU/TA catalyst.
  • Trifluoromethylation : Packed-bed reactor with Umemoto’s reagent.
  • Acylation : Multistage mixer-separator for AlCl3 quenching.

Chemical Reactions Analysis

Types of Reactions

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

a) Phenyl(2-(trifluoromethyl)phenyl)methanone (3c)

  • Structure : The -CF₃ group is attached to the phenyl ring rather than the pyrrole.
  • In contrast, the target compound’s -CF₃ on the pyrrole may polarize the heterocycle, increasing its susceptibility to nucleophilic attack .
  • Synthesis : Prepared using silver nitrate and potassium persulfate under nitrogen, indicating reliance on oxidative conditions, unlike the target compound’s likely cyclization-based route .

b) Phenyl(1H-pyrrol-2-yl)methanone

  • Structure : Lacks the 5-methyl and 3-CF₃ substituents on the pyrrole.
  • Impact of Substituents: The absence of -CF₃ and methyl groups likely results in lower lipophilicity and metabolic stability compared to the target compound. This analog is a precursor in Ketorolac synthesis, highlighting the pharmacological relevance of pyrrole-containing methanones .

Heterocycle Variations

a) Pyrazole-Based Methanones (e.g., Compounds 7a and 7b)

  • Structure : Replace pyrrole with pyrazole (two adjacent nitrogen atoms).
  • Basicity and Solubility : Pyrazoles are more basic than pyrroles due to the additional nitrogen, improving solubility in acidic environments. This contrasts with the target compound’s pyrrole, which is less basic and may exhibit poorer aqueous solubility .
  • Synthetic Routes: Utilize malononitrile or ethyl cyanoacetate with sulfur, suggesting condensation pathways distinct from pyrrole-based methanones .

b) Thienyl and Piperazinyl Methanones

  • Structure : Feature thiophene or piperazine rings instead of pyrrole.
  • Electronic and Pharmacological Profiles : Thienyl groups introduce sulfur, which may influence redox properties or metabolic pathways. Piperazinyl groups enhance basicity and are common in CNS-targeting drugs, diverging from the target compound’s likely applications .

Substituent-Driven Functional Differences

Compound Key Substituents Lipophilicity (Predicted) Synthetic Method
Target Compound 5-Me, 3-CF₃ on pyrrole High Likely cyclization/alkylation
Phenyl(2-(trifluoromethyl)phenyl)methanone (3c) -CF₃ on phenyl Moderate Oxidative coupling
Phenyl(1H-pyrrol-2-yl)methanone No substituents Low Multi-step condensation
Pyrazole Derivatives (7a/b) Amino, hydroxy on pyrazole Variable Condensation with nitriles

Research Implications and Gaps

  • Electronic Effects : The position of -CF₃ (pyrrole vs. phenyl) warrants further study to quantify differences in dipole moments and reaction kinetics.
  • Comparative assays could reveal enhanced efficacy due to -CF₃.
  • Synthetic Optimization : and highlight divergent synthetic routes (oxidative vs. cyclization); optimizing these for the target compound could improve yield and scalability.

Biological Activity

Overview

Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- is a compound characterized by its unique substitution pattern on the pyrrole ring, particularly the presence of a trifluoromethyl group. This structural feature significantly enhances its chemical stability, lipophilicity, and bioavailability, making it a subject of interest in various biological studies, particularly in drug design and development.

Antiviral Activity

Research indicates that compounds with similar structural motifs to Methanone exhibit antiviral properties. The trifluoromethyl group is known to enhance interactions with biological targets, potentially increasing the efficacy of antiviral agents. For instance, studies have shown that modifications on the pyrrole ring can lead to increased binding affinity to viral RNA targets, suggesting potential applications in antiviral drug development .

Anticancer Activity

Methanone has been investigated for its anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been highlighted in various studies. For example, derivatives of related pyrrole compounds have demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective growth inhibition . The incorporation of the trifluoromethyl group may contribute to enhanced activity through improved cellular uptake and interaction with cancer-specific pathways.

The biological activity of Methanone is largely attributed to its ability to modulate key cellular pathways involved in proliferation and apoptosis. The compound's structure allows it to interact with various enzymes and receptors, influencing signaling cascades that regulate cell survival and death.

Enzyme Inhibition

Methanone has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression. Studies have reported IC50 values for related compounds as low as 1.1 µM against COX-2, indicating strong inhibitory effects that could translate into therapeutic benefits for inflammatory diseases and cancer .

Research Findings

Recent studies have focused on synthesizing derivatives of Methanone to explore their biological activities further. For instance:

CompoundActivityIC50 (µM)Reference
Methanone Derivative AAnticancer1.1
Methanone Derivative BCOX-2 Inhibitor1.6
Methanone Derivative CAntiviral26

These findings suggest that modifications to the core structure can lead to enhanced biological activities, making Methanone a promising candidate for further investigation.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of Methanone derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.1 µM to 14.31 µM across different cell lines such as HeLa and NCIH460 .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of Methanone-related compounds, demonstrating their potential as COX inhibitors with promising results in reducing inflammatory markers in vitro .

Q & A

Q. What are the recommended synthetic routes for Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- under nitrogen atmosphere conditions?

Methodological Answer: The compound can be synthesized via silver-catalyzed oxidative coupling or Friedel-Crafts acylation. Key protocols include:

  • Silver Nitrate/Persulfate System : React 1-benzyl-2-(trifluoromethyl)benzene (0.2 mmol) with AgNO₃ (0.4 mmol) and K₂S₂O₈ (0.2 mmol) in a 1:1 acetonitrile/water mixture at 60°C under N₂ for 24 hours .
  • Friedel-Crafts Acylation : Use benzoyl chloride derivatives with Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions, as demonstrated for structurally related methanones .

Q. Table 1: Synthesis Conditions

Reagents/CatalystsSolvent SystemTemperatureTimeReference
AgNO₃, K₂S₂O₈ACN/H₂O (1:1)60°C24 h
AlCl₃Anhydrous DCM0–25°C4–8 h

Q. How is the crystal structure of this compound characterized using X-ray diffraction (XRD)?

Methodological Answer: Single-crystal XRD analysis is critical for determining bond lengths, angles, and packing arrangements. For related methanones:

  • Crystallographic Parameters : Monoclinic systems (e.g., space group P21/c) with unit cell dimensions (e.g., a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) are common. Refinement protocols use software like SHELXL .
  • Validation : Compare experimental data with computational models (e.g., DFT) to resolve discrepancies in dihedral angles or hydrogen bonding .

Q. What spectroscopic techniques are used to confirm the molecular structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl groups at δ 110–125 ppm for ¹³C) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O) near 1680–1720 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 247.29 for C₁₇H₁₃NO) .

Advanced Research Questions

Q. What strategies are effective for evaluating the bioactivity of this compound against cancer cell lines?

Methodological Answer:

  • In Vitro Assays : Use the CCK-8 assay to test cytotoxicity. For example, pyrazole-methanone derivatives were evaluated against ovarian cancer cells (OVCA420, SKOV3) at concentrations of 10–100 μM, with IC₅₀ values calculated using nonlinear regression .
  • Statistical Analysis : Express data as mean ± SD (n ≥ 3) and apply ANOVA with p < 0.05 for significance .

Q. How can computational methods resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare theoretical vs. experimental NMR/IR spectra. For example, dipole moment studies (µg/µe) for methanones reveal solvatochromic effects .
  • Software Tools : Use Gaussian or ORCA for simulations and Mercury for XRD data visualization .

Q. How are reactive intermediates stabilized during synthesis?

Methodological Answer:

  • Protecting Groups : Use acetyl or tert-butyl groups to shield reactive pyrrole NH sites during acylation .
  • Low-Temperature Conditions : Perform reactions at 0–5°C to minimize decomposition of trifluoromethyl intermediates .

Q. What are the challenges in analyzing fluorinated substituents, and how are they addressed?

Methodological Answer:

  • ¹⁹F NMR : Resolve CF₃ signals (δ -60 to -70 ppm) and confirm substitution patterns .
  • XRD Challenges : Fluorine’s low electron density complicates crystallography. Use synchrotron radiation or longer exposure times for data collection .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Q. Table 2: Key Analytical Techniques

TechniqueApplicationExample DataReference
¹H/¹³C NMRSubstituent identificationδ 7.2–8.1 ppm (aromatic protons)
HRMSMolecular weight confirmationm/z 247.29 ([M+H]⁺)
XRDCrystal packing analysisSpace group P21/c

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Reactant of Route 2
Reactant of Route 2
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.